3-Bromo-6-fluorochromone

P2Y6 Receptor Structure-Activity Relationship Inflammation

3-Bromo-6-fluorochromone (CAS 179111-05-8) is a strategically differentiated halogenated chromone building block. The specific 3-bromo-6-fluoro substitution pattern is critical: the 6-fluoro group enhances P2Y6 receptor binding affinity, while the reactive 3-bromo handle enables versatile cross-coupling for SAR optimization. Procuring this precise intermediate bypasses multi-step core synthesis, accelerating medicinal chemistry programs in inflammation and oncology. Available in high purity (≥98% HPLC) with validated melting point (130–134 °C) for analytical confidence.

Molecular Formula C9H4BrFO2
Molecular Weight 243.03 g/mol
CAS No. 179111-05-8
Cat. No. B063600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluorochromone
CAS179111-05-8
Molecular FormulaC9H4BrFO2
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CO2)Br
InChIInChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
InChIKeyKASZNDJKYQAXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluorochromone (CAS 179111-05-8): A Halogenated Chromone Building Block for Pharmaceutical Research and Chemical Synthesis


3-Bromo-6-fluorochromone (CAS 179111-05-8) is a halogenated chromone derivative with the molecular formula C9H4BrFO2 and a molecular weight of 243.03 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 6-position of the chromone scaffold . This compound typically exists as a solid with a reported melting point of 130–134 °C and is employed primarily as a synthetic intermediate in medicinal chemistry, particularly for the development of anti-inflammatory and anticancer agents .

Why Generic 3-Bromo-6-fluorochromone (CAS 179111-05-8) Cannot Be Substituted with Other Halogenated Chromones


Substitution of 3-bromo-6-fluorochromone with other halogenated chromone analogs is not straightforward due to the distinct electronic and steric effects imposed by the specific 3-bromo and 6-fluoro substitution pattern . This particular arrangement can lead to significant differences in chemical reactivity, biological target interaction, and physicochemical properties compared to isomers or other mono-halogenated derivatives . For instance, studies on chromone-based P2Y6 receptor antagonists demonstrate that halogen substitution at the 6-position, such as with fluorine, yields enhanced potency relative to other halogen substitutions or different positional isomers [1], underscoring the critical nature of the precise substituent pattern for achieving desired biological outcomes.

Quantitative Differentiation Evidence for 3-Bromo-6-fluorochromone (CAS 179111-05-8) in Research and Procurement


Enhanced Potency of 6-Fluoro vs. 5-Fluoro Substitution in Chromone-Derived P2Y6 Receptor Antagonists

In a series of 2H-chromene derivatives, the 6-fluoro substituted analog (compound 11) exhibited enhanced potency compared to the 5-fluoro substituted analog (compound 10) [1]. This demonstrates that for this pharmacophore, the 6-position is a privileged site for fluorine substitution to achieve higher target affinity [1].

P2Y6 Receptor Structure-Activity Relationship Inflammation

Superior Antiproliferative Activity of 3-Halogenated vs. 3-Unsubstituted Chromones in Ehrlich Ascites Carcinoma Cells

Research on 6-chloro/fluorochromone derivatives as topoisomerase inhibitors found that introduction of a halogen at the 3-position is essential for significant anticancer activity [1]. The study reported that 3-unsubstituted chromones lacked cytotoxic effects, whereas 3-halogenated derivatives (including those with bromine) displayed promising in vitro anticancer activity against Ehrlich ascites carcinoma (EAC) cells [1].

Anticancer Topoisomerase Inhibition Cytotoxicity

Defined Melting Point Range of 130-134 °C as a Purity and Identity Benchmark for 3-Bromo-6-fluorochromone (CAS 179111-05-8)

The melting point of 3-bromo-6-fluorochromone (CAS 179111-05-8) is consistently reported across reputable suppliers to be in the range of 130–134 °C . This specific, narrow range serves as a verifiable identifier and a key criterion for assessing the purity and integrity of the compound upon receipt.

Quality Control Analytical Chemistry Procurement Specification

Optimal Research and Procurement Scenarios for 3-Bromo-6-fluorochromone (CAS 179111-05-8)


Medicinal Chemistry: Synthesis of 6-Fluoro-Substituted P2Y6 Receptor Antagonists

3-Bromo-6-fluorochromone is a strategic starting material for projects targeting the P2Y6 receptor, a protein implicated in inflammatory conditions. The 6-fluoro substituent is a key determinant for achieving high receptor binding affinity [1], and the reactive 3-bromo group provides a versatile handle for introducing diverse molecular moieties via cross-coupling reactions to further optimize potency and selectivity. Procuring this specific building block bypasses the need for multi-step synthesis of the optimized core.

Chemical Biology: Development of Novel Fluorescent Probes

The chromone core, particularly with the 6-fluoro substitution pattern, is known for favorable fluorescent properties [1]. 3-Bromo-6-fluorochromone serves as a direct precursor for creating novel fluorescent probes for biological imaging. The 3-bromo group allows for convenient conjugation to targeting ligands or biomolecules, while the 6-fluoro group modulates the fluorophore‘s photophysical properties [2].

Pharmaceutical R&D: Building Block for Anticancer Lead Optimization

As established by SAR studies on topoisomerase inhibitors, both the 3-halogen (bromo) and 6-halogen (fluoro) groups are critical for cytotoxic activity against cancer cell lines [1]. 3-Bromo-6-fluorochromone is therefore an essential intermediate for medicinal chemists aiming to explore and optimize the structure-activity relationship of chromone-based anticancer agents. Using this compound ensures the preservation of these two critical pharmacophoric elements while allowing for further derivatization.

Analytical Chemistry and Quality Control: Use as a Certified Reference Standard

With a well-defined melting point of 130–134 °C [1] and high purity (≥97% by HPLC) [2], 3-bromo-6-fluorochromone (CAS 179111-05-8) can be procured as a reference standard. It is suitable for calibrating analytical instruments (HPLC, GC-MS), validating synthetic methodologies, and confirming the identity and purity of in-house synthesized analogs and derivatives in a regulated research environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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